molecular formula C17H16N4O4 B4922764 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B4922764
M. Wt: 340.33 g/mol
InChI Key: SXKUKAOOBSUNFI-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide, also known as BEN-A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves the inhibition of certain enzymes and ion channels. Specifically, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cancer cells. In addition, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been shown to modulate the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide induces apoptosis and inhibits cell proliferation. In addition, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been shown to reduce the production of ROS in cancer cells. In neurons, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide modulates the activity of certain ion channels, which could have implications in the treatment of neurological disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide in lab experiments is its specificity for certain enzymes and ion channels. This allows researchers to target specific pathways and study their effects in a more controlled manner. However, one limitation of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide. One area of interest is the development of new small molecule inhibitors based on the N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide scaffold. Another area of interest is the investigation of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide's effects on other ion channels and enzymes. In addition, further research is needed to determine the optimal dosage and administration of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide in various applications.

Synthesis Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves a multi-step process that starts with the reaction of 2-nitrophenol with ethyl chloroacetate to produce ethyl 2-nitrophenylacetate. This intermediate is then reacted with 2-(1H-benzimidazol-2-yl)ethylamine to yield N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide. The overall yield of the synthesis process is around 35%.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been shown to modulate the activity of certain ion channels, which could have implications in the treatment of neurological disorders. In drug discovery, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been used as a scaffold for the development of new small molecule inhibitors.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-17(11-25-15-8-4-3-7-14(15)21(23)24)18-10-9-16-19-12-5-1-2-6-13(12)20-16/h1-8H,9-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKUKAOOBSUNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

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